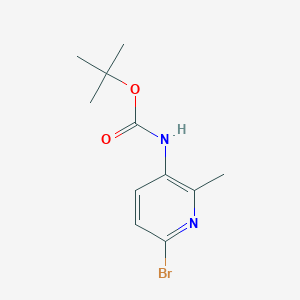

tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate

Description

tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is a pyridine-derived carbamate compound characterized by a bromine atom at the 6-position, a methyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at the 3-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-(6-bromo-2-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLPKFWEQUMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate typically involves the reaction of 6-bromo-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

6-bromo-2-methylpyridine+tert-butyl chloroformate→tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate

Industrial Production Methods: In an industrial setting, the production of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.

Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products:

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include primary amines.

Scientific Research Applications

tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is utilized across various scientific disciplines due to its unique chemical properties and biological activities. It plays a crucial role as an intermediate in synthesizing complex organic molecules and serves as a building block in preparing pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. The presence of a bromine atom in the pyridine ring enhances its reactivity, making it a valuable candidate for biological studies. The bromine atom at the 6-position and the methyl group at the 3-position allows for selective reactions that may not be possible with other similar compounds.

Biology This compound is utilized in studying enzyme interactions and as a precursor for synthesizing biologically active molecules. It is also investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

Medicine Research indicates that brominated pyridine derivatives, including tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate, exhibit potential antimicrobial, antifungal, and anticancer properties. Similar compounds have shown selective toxicity towards cancerous cells while sparing normal cells, making them promising candidates for further pharmacological investigations.

Industry In the industrial sector, tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is used in producing specialty chemicals and materials. Its unique properties make it valuable in developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate and its analogs:

Structural and Reactivity Comparisons

- Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity compared to chlorine enhance its leaving-group ability in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura couplings). For example, tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0) is priced higher due to its utility in such reactions . This contrasts with tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8), where the absence of a methyl group allows for more versatile functionalization .

Physicochemical Properties :

- Molecular Weight and Solubility : tert-Butyl (6-ethoxy-2-methylpyridin-3-yl)methylcarbamate (MW 266.34) exhibits higher solubility in organic solvents compared to brominated analogs due to its ethoxy group .

- pKa and Stability : The predicted pKa of 11.13 for tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate suggests moderate basicity, which may influence its stability under acidic conditions during synthesis .

Research Findings and Challenges

- Synthetic Challenges : Steric hindrance from the 2-methyl group in the target compound may complicate functionalization at adjacent positions, requiring optimized reaction conditions (e.g., elevated temperatures or bulky ligands) .

- Divergent Similarity Scores : Discrepancies in similarity scores (e.g., tert-Butyl (2-bromopyridin-3-yl)carbamate has a score of 0.68 in vs. 0.77 in ) suggest variability in computational models, emphasizing the need for experimental validation .

Biological Activity

tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is a pyridine derivative notable for its potential biological activity. This compound features a tert-butyl group, a bromine atom, and a methylcarbamate moiety, which contribute to its unique properties and applications in medicinal chemistry. The structural characteristics of this compound suggest significant interactions with biological targets, including enzymes and receptors, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is , with a molecular weight of approximately 273.13 g/mol. The presence of the bromine atom enhances reactivity, while the tert-butyl group provides steric hindrance that may influence biological interactions and solubility properties .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.13 g/mol |

| Appearance | White to off-white solid |

| Purity | 95.77% (HPLC) |

| Storage Temperature | 2-8°C |

The biological activity of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methylcarbamate moiety is particularly significant for its potential in enzyme inhibition and receptor modulation .

Preliminary studies indicate that this compound may act as an inhibitor or modulator depending on its structural configuration. For instance, the interaction with certain enzymes suggests potential applications in drug design aimed at modulating enzyme activity, which could be relevant in cancer therapy and anti-inflammatory treatments.

Biological Activity Studies

Recent research has highlighted the promising biological activities associated with tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate:

- Anticancer Activity : Studies have shown that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate demonstrated significant activity against human leukemia and breast cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes implicated in disease processes. For instance, it may interact with proteases involved in tumor progression, suggesting a role in cancer treatment strategies .

- Anti-inflammatory Properties : There are indications that this compound could modulate inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines (e.g., CEM-13, MCF-7) |

| Enzyme Inhibition | Potential inhibition of proteases related to tumor growth |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several case studies have explored the efficacy of pyridine derivatives similar to tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate:

- Study on Anticancer Effects : A study evaluating the cytotoxic effects of related compounds showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against MCF-7 breast cancer cells, indicating their potential as effective anticancer agents .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, revealing strong hydrophobic interactions that enhance binding affinity .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Boc protection, halogenation, and coupling reactions. For example:

- Step 1 : Introduce the tert-butyl carbamate group using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) under inert (N₂) and low-temperature (-78°C) conditions to minimize side reactions .

- Step 2 : Bromination at the 6-position of the pyridine ring using reagents like NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled heating (50–80°C) .

- Critical Conditions : Maintain anhydrous environments, precise stoichiometry of Boc₂O (1.1–1.3 equivalents), and monitor reaction progress via TLC or LC-MS to avoid over-bromination .

Q. How can researchers characterize tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify key signals: tert-butyl group (δ ~1.3 ppm for 9H, singlet), pyridine protons (δ 7.5–8.5 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C) .

- HRMS : Confirm molecular weight (C₁₁H₁₅BrN₂O₂, [M+H⁺] = 287.04) to validate purity .

- Crystallography : Use SHELX software for single-crystal X-ray diffraction. Mount crystals in inert oil, collect data at low temperature (100 K), and refine structures with SHELXL to resolve bond angles/planarity of the pyridine ring .

Q. What safety precautions are essential when handling tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Stability : Store at 2–8°C in airtight containers away from moisture. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

- Waste Disposal : Quench with aqueous NaOH (1 M) to hydrolyze carbamate groups before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the tert-butyl carbamate group in the presence of sensitive functional groups?

- Methodological Answer :

- Protecting Group Strategy : Use Boc₂O with catalytic DMAP (4-dimethylaminopyridine) in THF to enhance reactivity at -20°C, minimizing side reactions with nucleophilic groups (e.g., amines) .

- Solvent Choice : Replace DCM with MeCN for better solubility of polar intermediates. Monitor pH (5–6) using 1 M HCl to stabilize intermediates during extraction .

- Troubleshooting : If yields drop below 60%, check Boc₂O purity or switch to Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) for sterically hindered substrates .

Q. What strategies are effective for resolving conflicting spectroscopic data during the structural elucidation of derivatives?

- Methodological Answer :

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of the tert-butyl group to the pyridine ring .

- Crystallographic Ambiguity : Compare experimental X-ray data with DFT-optimized structures (e.g., using Gaussian09) to validate bond lengths/angles. Discrepancies >0.05 Å may indicate disorder or twinning .

- Mass Spec Anomalies : Perform isotopic pattern analysis (e.g., bromine’s 1:1 M/M+2 ratio) to confirm molecular composition .

Q. What are the mechanistic considerations for Pd-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in THF for Sonogashira couplings. Add DIEA (2 equivalents) to scavenge HBr generated during C–Br bond activation .

- Kinetic Control : Maintain reaction temperatures at 60–80°C to favor oxidative addition of the C–Br bond over side reactions. Monitor via in situ IR for carbonyl intermediates .

- Side Reactions : If dehalogenation occurs, switch to a bulkier ligand (XPhos) or reduce reaction time to <12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.